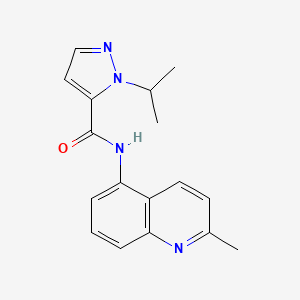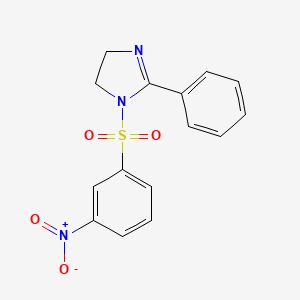
1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a nitrophenyl group and a phenyl group, both attached to the imidazole ring through a sulfonyl bridge .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl ring, and nitro group would contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Rearrangement and Coordination : A study on the rearrangement and coordination of related compounds to 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been conducted. One such compound underwent a rearrangement when interacting with a nickel center, highlighting its potential in chemical synthesis and structural studies (Bermejo et al., 2000).
Medicinal Chemistry and Biological Activity
- Analgesic and Anti-inflammatory Properties : A related compound was evaluated for its anti-inflammatory and analgesic effects, showing significant potency. This highlights the potential use of similar compounds in medicinal chemistry for developing new therapeutic agents (Sharpe et al., 1985).
Pharmacological Studies
- Antitumor Activity : Continuing studies on tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors, which are structurally related to this compound, have revealed their potential in preclinical antitumor activity. Such compounds have been advanced into clinical trials, indicating their significance in pharmacological research (Hunt et al., 2000).
Chemical Modification of Biomolecules
- Modification of Peptides and Proteins : Research on the modification of histidine and tyrosine residues in peptides and proteins with dansyl derivatives, structurally similar to this compound, has been conducted. This showcases the compound's relevance in biochemistry for labeling and studying protein structures (Buchta & Fridkin, 1985).
Material Science and Chemistry
- Crystal Structure and Magnetic Properties : Studies on the crystal structures and magnetic properties of nitronyl nitroxide radicals, which include derivatives of 4,5-dihydro-1H-imidazole, provide insights into their application in material science and chemistry. Understanding these properties can lead to the development of new materials with specific magnetic and electronic characteristics (Zakrassov et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-10-9-16-15(17)12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTPGKWLTSCPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
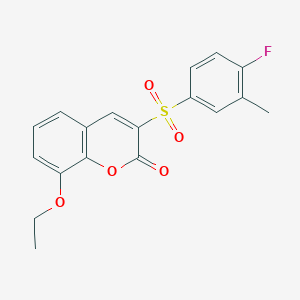
![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2373913.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)
![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)
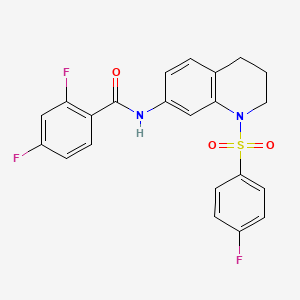
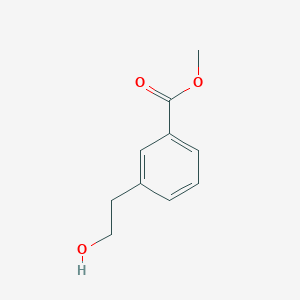

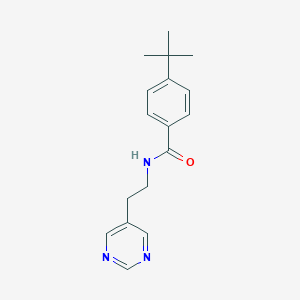
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)
